Basic violet 3 nonahydrate
Overview
Description
Basic Violet 3 Nonahydrate, also known as Crystal Violet Nonahydrate, is a chemical compound used in scientific research . It is listed as index numbers 612-204-00-2 and 612-205-00-8 .
Synthesis Analysis
The synthesis of this compound involves a variety of chemical reactions. The molecular formula of this compound is C25H48ClN3O9 . It is synthesized from Gentian Violet Cation, Hydrochloric Acid, and Water .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a Gentian Violet Cation, nine molecules of water, and a Chloride Ion . The molecular weight of this compound is 570.1 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the conditions of the reaction. The compound exhibits self-defocusing nonlinearity due to thermally induced nonlinear refractive index and nonlinear absorption coefficient reveals the character of both saturable and reverse saturable absorption .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the solvent used. The polarity of the solvent has a substantial impact on the linear and nonlinear optical properties of the dye sample .Scientific Research Applications
Photocatalytic Degradation
Basic Violet 3, also known as Crystal Violet, has been studied for its degradation under photocatalytic conditions. Research by Sahoo, Gupta, and Pal (2005) and Gupta, Pal, and Sahoo (2006) indicates that silver ion-doped TiO2 enhances the photocatalytic degradation of Basic Violet 3, with significant degradation achieved under UV and simulated solar light.
Bioremoval Techniques
Arunarani et al. (2013) explored the bioremoval of Basic Violet 3 using Pseudomonas putida. They found that this microorganism is effective for the adsorptive removal of the dye from aqueous solutions, fitting well to the Freundlich adsorption model Arunarani et al. (2013).
Adsorption Studies
Research on the adsorption behavior of Basic Violet 3 using various materials has been conducted. Adak, Bandyopadhyay, and Pal (2006) studied the removal of Basic Violet 3 from wastewater using surfactant-modified alumina, indicating its efficiency as an adsorbing media Adak, Bandyopadhyay, and Pal (2006).
Dye Degradation and Its Mechanism
Deivasigamani and Das (2011) investigated the biodegradation of Basic Violet 3 by Candida krusei isolated from textile wastewater, revealing insights into the degradation process and potential pathways Deivasigamani and Das (2011).
Dye and Metal Adsorption
Hernández‐Montoya et al. (2013) examined the competitive adsorption of dyes, including Basic Violet 3, and heavy metals on zeolitic structures. Their study suggests a selectivity by basic dyes, like Basic Violet 3, in adsorption processes Hernández‐Montoya et al. (2013).
Sono-Fenton Process for Dye Removal
Hassani et al. (2018) explored the removal of Basic Violet 10, similar in class to Basic Violet 3, using the sono-Fenton process over nano-sized magnetite. Their findings indicate the effectiveness of this method in removing dyes from aqueous solutions Hassani et al. (2018).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Basic Violet 3 Nonahydrate. For instance, a study has shown that the compound can be used to remove hazardous dye from synthetic water, with factors such as contact time, mass, pH, and initial concentration affecting its adsorption efficiency .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Basic violet 3 nonahydrate plays a significant role in biochemical reactions, particularly in the decolorization and biodegradation processes. It interacts with various enzymes, such as lignin peroxidase, laccase, tyrosinase, NADH-DCIP reductase, MG reductase, and azoreductase . These interactions involve the reduction and demethylation of the dye, leading to its breakdown into less complex molecules. The activities of NADH-DCIP reductase and laccase, in particular, increase significantly during the decolorization process .
Cellular Effects
This compound affects various types of cells and cellular processes. It is known to be a mutagen, a mitotic poison, and a potent clastogen, which can promote tumor growth in some species of fish . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its presence in the environment, even at low concentrations, can impart a violet color to water and increase biochemical oxygen demand, ultimately affecting the photosynthetic process of aquatic ecosystems .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound undergoes stepwise reduction and demethylation processes, yielding mono-, di-, tri-, tetra-, penta-, and hexa-demethylated species . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of co-substrates and environmental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with significant increases in enzyme activities noted after decolorization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects, including toxicity and potential carcinogenicity . Threshold effects and toxic responses have been observed, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as lignin peroxidase, laccase, and NADH-DCIP reductase . These interactions lead to the compound’s breakdown and subsequent changes in metabolic flux and metabolite levels. The stepwise reduction and demethylation processes are key components of its metabolic pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . The rate of penetration across the epidermis is expected to be slow due to the presence of quaternary ammonium ions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the compound’s activity and function within the cell, contributing to its overall biochemical effects .
properties
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;nonahydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClH.9H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;;;;;;;;;/h7-18H,1-6H3;1H;9*1H2/q+1;;;;;;;;;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZZDDACAOKCV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.O.O.O.O.O.O.O.O.O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48ClN3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60662-33-1 | |
Record name | Crystal Violet Nonahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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